molecular formula C11H13N5O5 B14724447 4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide CAS No. 6313-74-2

4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide

Cat. No.: B14724447
CAS No.: 6313-74-2
M. Wt: 295.25 g/mol
InChI Key: KCHGICTVFHAUED-UHFFFAOYSA-N
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Description

4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide is a compound with the molecular formula C11H13N5O5. It is known for its unique chemical structure, which combines a pyrimidinone ring with a nitrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide typically involves the reaction of 4,6-dimethyl-1H-pyrimidin-2-one with 5-nitrofuran-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield different oxidized products, while reduction of the nitro group may result in the formation of an amine derivative .

Scientific Research Applications

4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6313-74-2

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C6H8N2O.C5H5N3O4/c1-4-3-5(2)8-6(9)7-4;6-7-5(9)3-1-2-4(12-3)8(10)11/h3H,1-2H3,(H,7,8,9);1-2H,6H2,(H,7,9)

InChI Key

KCHGICTVFHAUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)C.C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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